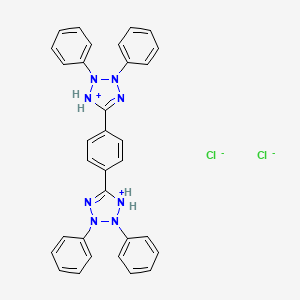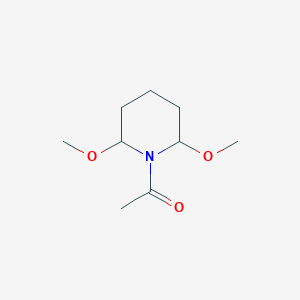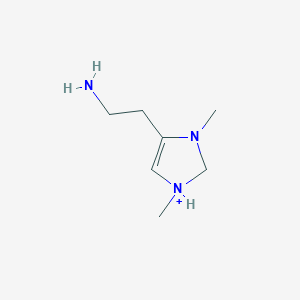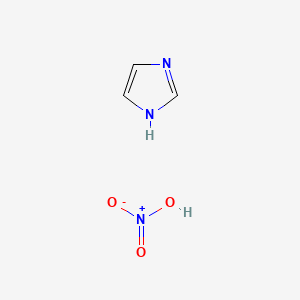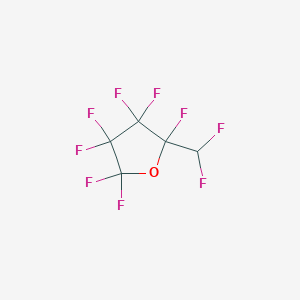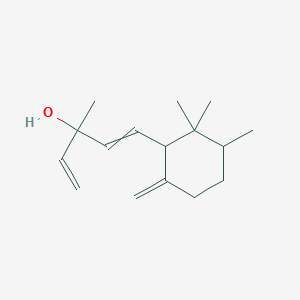
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol is a chemical compound with the molecular formula C15H24O It is known for its unique structure, which includes a cyclohexyl ring with multiple methyl groups and a penta-1,4-dien-3-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions, often involving the use of catalysts such as Lewis acids.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions, using reagents like methyl iodide or methyl bromide.
Formation of the Penta-1,4-dien-3-ol Moiety: This step involves the formation of the penta-1,4-dien-3-ol moiety through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Amines
Aplicaciones Científicas De Investigación
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Gene Expression: Modulating the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-1,4-dien-3-ol
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)
Uniqueness
3-Methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol is unique due to its specific structural features, including the presence of multiple methyl groups and a penta-1,4-dien-3-ol moiety
Propiedades
Número CAS |
63309-10-4 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
3-methyl-1-(2,2,3-trimethyl-6-methylidenecyclohexyl)penta-1,4-dien-3-ol |
InChI |
InChI=1S/C16H26O/c1-7-16(6,17)11-10-14-12(2)8-9-13(3)15(14,4)5/h7,10-11,13-14,17H,1-2,8-9H2,3-6H3 |
Clave InChI |
IXBCWCVIQMRANH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C)C(C1(C)C)C=CC(C)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
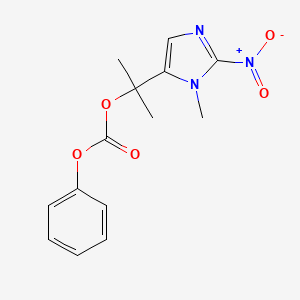
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
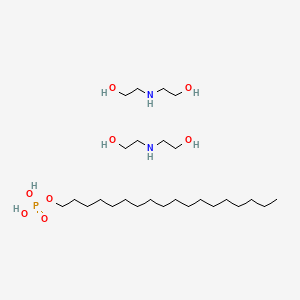
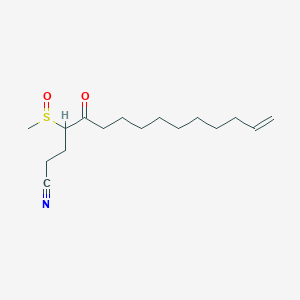
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
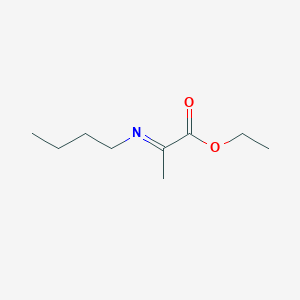
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
